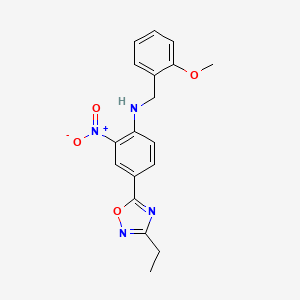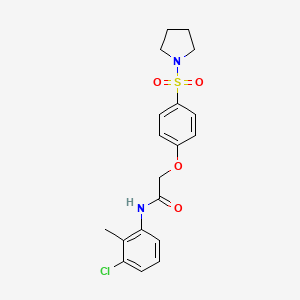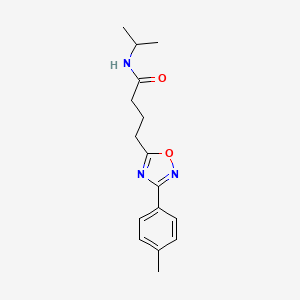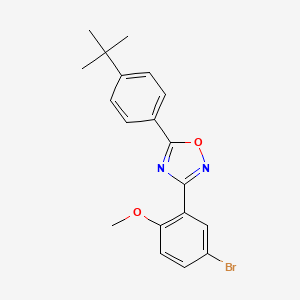
3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in
Mecanismo De Acción
3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide acts as a competitive inhibitor of FAAH. It binds to the active site of the enzyme, preventing the breakdown of endocannabinoids, which leads to an increase in their concentration and subsequent activation of cannabinoid receptors.
Biochemical and Physiological Effects:
The compound has been shown to have significant effects on pain, anxiety, and inflammation in animal models. It has also been found to have neuroprotective effects and to improve cognitive function in certain studies. However, further research is needed to fully understand the compound's effects on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide's potency as a FAAH inhibitor makes it an attractive compound for use in lab experiments. However, its limited solubility in water can make it challenging to work with. Additionally, its potential toxicity and lack of selectivity for FAAH over other enzymes must be considered.
Direcciones Futuras
Future research on 3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide could focus on its potential therapeutic applications in humans. Studies could investigate its effects on pain, anxiety, and inflammation in clinical trials. Additionally, further research could explore its potential as a treatment for neurodegenerative disorders and cognitive impairment. Finally, efforts could be made to improve its solubility and selectivity for FAAH.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its potent inhibition of FAAH makes it a potential treatment for various disorders, and further research could lead to its use in clinical settings. However, its limitations and potential toxicity must be considered, and future research should aim to improve its solubility and selectivity.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base. The resulting product is purified through column chromatography, and the final product is obtained in good yield.
Aplicaciones Científicas De Investigación
The compound has been widely studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. FAAH inhibition has been linked to the treatment of various disorders, including pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-11-20-19(27-22-11)12-5-7-14(8-6-12)21-18(23)13-9-15(24-2)17(26-4)16(10-13)25-3/h5-10H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLCHEHHGJBUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)






![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7702236.png)


![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)
